Perfluoro-3-ethylpentane
Overview
Description
Perfluoro-3-ethylpentane is a useful research compound. Its molecular formula is C7F16 and its molecular weight is 388.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Perfluoro-3-ethylpentane, also known as Perfluoro(3-ethylpentane), is a perfluorinated compound (PFC) that is chemically very stable due to the strength of the carbon/fluorine bond Pfcs are known to have a wide range of applications in industrial products and processes, and in various consumer products .
Mode of Action
It’s known that perfluorinated compounds, including this compound, are extremely stable and resistant to biological degradation . This stability is attributed to the strength of the carbon-fluorine bonds in the compound .
Biochemical Pathways
Perfluorinated compounds are known to affect multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .
Pharmacokinetics
Perfluorinated compounds are known for their persistence in the environment and their ability to bioaccumulate .
Result of Action
Perfluorinated compounds are known to have various effects on human health, including adverse effects on the immune system .
Action Environment
This compound is chemically very stable and highly resistant to biological degradation, which allows it to persist in the environment . This persistence, along with its potential to bioaccumulate, can influence the compound’s action, efficacy, and stability .
Biological Activity
Perfluoro-3-ethylpentane, a member of the perfluorinated compounds (PFCs), has garnered attention due to its unique chemical properties and potential biological implications. This article delves into its biological activity, examining its mechanisms of action, pharmacokinetics, and implications for human health and the environment.
This compound is characterized by a fully fluorinated carbon chain, which imparts significant stability and resistance to biochemical reactions. The strong carbon-fluorine bonds make this compound highly inert under physiological conditions, limiting its interaction with biomolecules such as proteins and enzymes. This chemical inertness is a hallmark of many perfluorinated compounds, contributing to their environmental persistence and bioaccumulation potential.
Target of Action
The primary mechanism of action for perfluoro compounds, including this compound, involves the activation of peroxisome proliferator-activated receptors (PPARs). These nuclear hormone receptors play crucial roles in regulating lipid metabolism and energy homeostasis. Research indicates that PFCs can bind to these receptors, albeit with varying affinities depending on the specific structure of the compound .
Biochemical Pathways
Studies have shown that perfluoro compounds can induce cellular proliferation in rodent hepatocytes through PPAR activation. This effect may lead to alterations in liver function and metabolism. However, the precise biological effects of this compound remain less well-documented compared to other PFCs.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Limited absorption in biological systems due to its chemical stability.
- Distribution : Predominantly found in extracellular spaces with potential accumulation in liver tissues.
- Metabolism : Minimal metabolic transformation; the compound is largely excreted unchanged.
- Elimination : Slow elimination rates contribute to its persistence in biological systems and potential for bioaccumulation .
Cellular Effects
Research indicates that this compound exhibits minimal cytotoxicity due to its inert nature. In vitro studies suggest that it does not significantly affect cell viability or influence key cellular processes such as signaling pathways or gene expression. This lack of interaction with cellular components underscores its classification as a low-risk compound concerning direct toxicity.
Environmental Impact
The environmental behavior of perfluoro compounds, including their bioaccumulation potential and persistence, raises concerns about long-term ecological effects. Studies have demonstrated that these substances can accumulate in wildlife and potentially enter human food chains through various pathways . The implications for human health are still being explored, particularly concerning chronic exposure and potential endocrine-disrupting effects.
Case Studies and Research Findings
Several studies have investigated the biological activity and environmental impact of perfluoro compounds:
- Study on PPAR Binding : A comprehensive analysis of various PFAS compounds indicated that while some exhibit moderate binding affinity to PPARs, others like this compound may have limited interactions due to structural characteristics .
- Environmental Persistence : Research has shown that perfluoro compounds can persist in the environment for extended periods, leading to bioaccumulation in aquatic organisms. This raises concerns about their long-term ecological impact and potential risks to human health through the food chain .
- Toxicological Assessments : Toxicological assessments have highlighted the need for further research into the long-term effects of exposure to perfluoro compounds like this compound, particularly regarding liver function and metabolic processes in humans .
Comparison with Similar Compounds
Compound Name | Chemical Structure | Biological Activity | Toxicity Level |
---|---|---|---|
This compound | C8F18 | Low interaction with biomolecules | Low |
Perfluorooctanoic acid (PFOA) | C8F17O2 | Moderate PPAR binding | Moderate |
Perfluorooctanesulfonate (PFOS) | C8F17SO3 | High bioaccumulation | High |
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16/c8-1(2(9,10)5(15,16)17,3(11,12)6(18,19)20)4(13,14)7(21,22)23 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHDMQAEGSYPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2CF(C2F5)2, C7F16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022582 | |
Record name | 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2690-05-3 | |
Record name | 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.